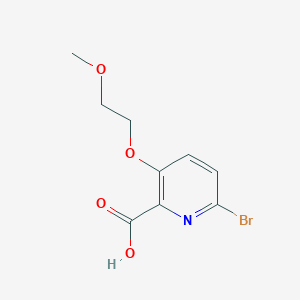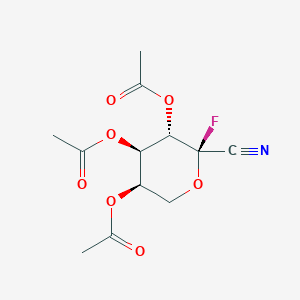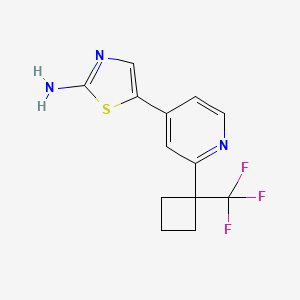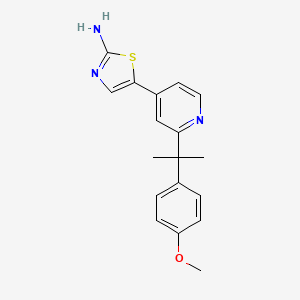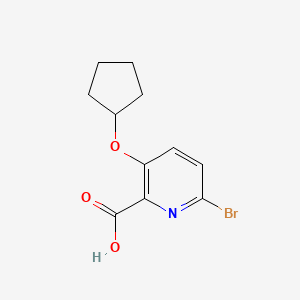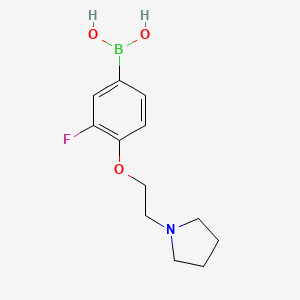
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid
概要
説明
“3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a boronic acid group . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The Suzuki–Miyaura coupling reaction is one method that could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a boronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, the boronic acid group can be used as a reactant in coupling reactions . The pyrrolidine ring can also be functionalized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the pyrrolidine ring and the boronic acid group would influence its reactivity .科学的研究の応用
Synthesis and Reactivity
- A study highlights the synthesis of α-(fluoro-substituted phenyl)pyridines via a palladium-catalyzed cross-coupling reaction, involving fluoro-substituted phenylboronic acids (Maoliang Xu et al., 2008).
- Research demonstrates the synthesis of silicon-containing drugs using fluoro-substituted phenylboronic acids as building blocks (Dennis Troegel et al., 2009).
- A specific application in creating emissive fluorophores through Pd(II)-catalyzed cascade reactions involving arylboronic acids is reported (Wenzhang Xiong et al., 2019).
Molecular Structure and Analysis
- The synthesis and structural characterization, including density functional theory (DFT) analyses, of boric acid ester intermediates with fluoro-substituted phenylboronic acids are presented (P. Huang et al., 2021).
- Another study investigates the synthesis, crystal structure, and DFT study of compounds involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and phenyl(pyrrolidin-1-yl)methanone (P.-Y. Huang et al., 2021).
Supramolecular Chemistry
- Research on supramolecular assemblies involving phenylboronic acids and hydrogen bonds demonstrates the potential for creating new molecular structures (V. Pedireddi et al., 2004).
- The self-assembly and exfoliation of a molecular solid based on cooperative B–N and hydrogen bonds, utilizing pyridinylboronic acids, are explored (L. Fornasari et al., 2018).
Potential in Medicinal Chemistry
- A study outlines the synthesis and potential therapeutic application of a non-peptidic αvβ6 integrin inhibitor, involving aryl(pyrrolidin-1-yl)butanoic acids, for the treatment of idiopathic pulmonary fibrosis (P. Procopiou et al., 2018).
作用機序
Target of Action
The primary target of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds . This is a key step in many synthetic procedures in medicinal chemistry .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph, which can affect its stability and bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSVXDUDWPSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



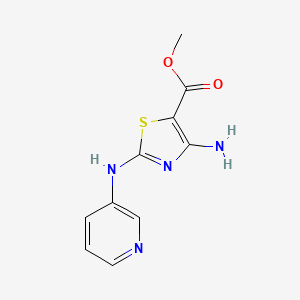
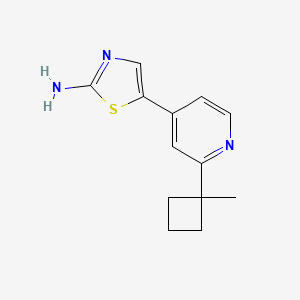


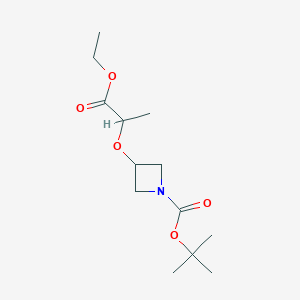
![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)
